molecular formula C26H34N2O5S B13146966 methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate

methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B13146966
M. Wt: 486.6 g/mol
InChI Key: USHFOXKWTQOXOJ-QFIPXVFZSA-N
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Description

Methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as methyl, phenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This may involve the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization. The optimization of reaction conditions and the use of high-purity reagents are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions allows it to modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate include:

  • This compound analogs with different substituents.
  • Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H34N2O5S

Molecular Weight

486.6 g/mol

IUPAC Name

methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C26H34N2O5S/c1-17-9-7-8-10-19(17)21-15-18(16-27-25(31)33-26(2,3)4)11-12-20(21)23(29)28-22(13-14-34-6)24(30)32-5/h7-12,15,22H,13-14,16H2,1-6H3,(H,27,31)(H,28,29)/t22-/m0/s1

InChI Key

USHFOXKWTQOXOJ-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)N[C@@H](CCSC)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)NC(CCSC)C(=O)OC

Origin of Product

United States

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